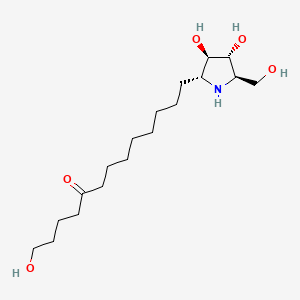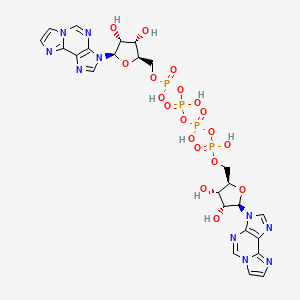
2-(2-羟基苯基)苯并噻唑
描述
2-(2-Hydroxyphenyl)benzothiazole is an organic compound with the molecular formula C13H9NOS. It is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound has garnered significant attention in various fields, including fluorescence imaging, organic electronics, and biomedical applications .
科学研究应用
2-(2-Hydroxyphenyl)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses due to its ESIPT properties.
Biology: Employed in fluorescence imaging to study biological processes at the cellular level.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
Target of Action
The primary target of 2-(2-Hydroxyphenyl)benzothiazole (HBT) is the excited state of the molecule itself . The compound undergoes a process known as Excited-State Intramolecular Proton Transfer (ESIPT), which is a fundamental photobiological process .
Mode of Action
HBT interacts with its target through a process called Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the redistribution of electron density within the molecule upon photo-excitation, providing the driving force for an ultrafast proton transfer along the intramolecular hydrogen bond . This results in the formation of a photo-tautomer in the excited state . Furthermore, this redistribution can reinforce the charge relocation between the donor and acceptor, resulting in a dielectrically stabilized charge transfer state .
Biochemical Pathways
The ESIPT process in HBT affects the photophysical properties of the molecule, leading to changes in its fluorescence behavior . The ESIPT process is very fast in both the gas phase and in solvents due to the small energy barrier, inducing the formation of a Keto tautomer which is responsible for emission peaks observed in experiments .
Pharmacokinetics
It’s known that the compound readily aggregates in aqueous solution, a property that is utilized in certain applications . The aggregation of HBT is essential to its function in these applications, as it facilitates the ESIPT process .
Result of Action
The result of HBT’s action is the emission of fluorescence. The ESIPT process leads to the formation of a Keto tautomer, which is responsible for the emission peaks observed in experiments . This fluorescence can be utilized in various applications, such as in the detection of certain metal ions .
Action Environment
The action of HBT is influenced by the environment in which it is present. For instance, the solvent in which HBT is dissolved can regulate its excited state reaction mechanism . In particular, the emission around 460 nm of HBT in DMSO and DMSO–water fraction correspond to the excited state internal charge transfer (ESICT) . Moreover, the pH of the environment can also influence the action of HBT, as HBT aggregates are potential ratiometric sensors for near-physiological pH ranges .
生化分析
Biochemical Properties
2-(2-Hydroxyphenyl)benzothiazole plays a significant role in biochemical reactions due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been tailored for use in enzyme-triggered molecular brachytherapy, where it interacts with enzymes such as phosphatases and phosphodiesterases . These interactions lead to the conversion of the compound from an aqueous-soluble to an aqueous-insoluble form, which is crucial for its application in targeted cancer therapy .
Cellular Effects
2-(2-Hydroxyphenyl)benzothiazole has been shown to influence various cellular processes. It exhibits aggregation-induced emission (AIE) properties, which enhance its fluorescence in cellular environments. This makes it useful for bioimaging applications, particularly in cancer cells like HeLa cells . The compound’s fluorescence properties allow for the visualization of cellular structures and processes, aiding in the study of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(2-Hydroxyphenyl)benzothiazole involves its ability to undergo ESIPT, leading to fluorescence emission. The compound exists mainly in an intramolecular hydrogen-bonded enol form in the ground state. Upon photoexcitation, it follows a four-level cyclic proton transfer process, transitioning between enol and keto conformations . This process is facilitated by solvent interactions and the formation of aggregates, which enhance the compound’s emission properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Hydroxyphenyl)benzothiazole change over time due to its stability and degradation. The compound’s fluorescence properties are influenced by its aggregation state, which can vary with time and environmental conditions . Studies have shown that the compound undergoes ultrafast internal conversion and proton transfer processes, with lifetimes ranging from picoseconds to nanoseconds . These temporal effects are crucial for its application in real-time bioimaging and molecular brachytherapy .
Dosage Effects in Animal Models
The effects of 2-(2-Hydroxyphenyl)benzothiazole vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effective bioimaging properties. At higher doses, it may cause adverse effects due to its aggregation and potential interactions with cellular components . Studies have shown that the compound’s fluorescence intensity and bioimaging capabilities are dose-dependent, with optimal results observed at specific concentration ranges .
Metabolic Pathways
2-(2-Hydroxyphenyl)benzothiazole is involved in metabolic pathways that include interactions with enzymes such as phosphatases and phosphodiesterases . These enzymes facilitate the conversion of the compound from a soluble to an insoluble form, which is essential for its application in molecular brachytherapy . The compound’s metabolic pathways also involve its degradation and clearance from the body, which are crucial for its safety and efficacy in biomedical applications .
Transport and Distribution
The transport and distribution of 2-(2-Hydroxyphenyl)benzothiazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s aggregation state affects its localization and accumulation in specific cellular compartments . Studies have shown that the compound can be effectively transported to target sites in cancer cells, where it exhibits enhanced fluorescence and bioimaging properties .
Subcellular Localization
2-(2-Hydroxyphenyl)benzothiazole exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization enhances its fluorescence properties and allows for the visualization of cellular structures and processes, making it a valuable tool for bioimaging and molecular brachytherapy .
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Hydroxyphenyl)benzothiazole can be synthesized through several methods. One common approach involves the reaction of o-aminothiophenol with salicylic acid under acidic conditions. The reaction typically proceeds through cyclization, forming the benzothiazole ring . Another method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(2-Hydroxyphenyl)benzothiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, hydroxyl protection, and cyclization, followed by purification techniques like recrystallization .
化学反应分析
Types of Reactions
2-(2-Hydroxyphenyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxybenzothiazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products
相似化合物的比较
2-(2-Hydroxyphenyl)benzothiazole can be compared with other similar compounds such as:
2-(2-Hydroxyphenyl)benzoxazole: Similar in structure but with an oxygen atom in place of sulfur, affecting its photophysical properties.
2-(2-Hydroxyphenyl)benzimidazole: Contains a nitrogen atom instead of sulfur, leading to different chemical reactivity and applications.
2-(2-Hydroxyphenyl)benzothiazoline: A reduced form of 2-(2-Hydroxyphenyl)benzothiazole with distinct chemical properties.
The uniqueness of 2-(2-Hydroxyphenyl)benzothiazole lies in its ESIPT properties, which are not as pronounced in its analogs, making it particularly valuable in fluorescence-based applications .
属性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSPCXHRFDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063018 | |
| Record name | Phenol, 2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3411-95-8 | |
| Record name | 2-(2′-Hydroxyphenyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3411-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003411958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Hydroxyphenyl)benzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-(2-benzothiazolyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzothiazol-2-ylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(O-HYDROXYPHENYL)BENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40UQ1I362I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)










